molecular formula C21H22F3N3O2 B5885107 N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide

Cat. No.: B5885107
M. Wt: 405.4 g/mol
InChI Key: PSYVLGVSDNJCKE-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a benzamide core linked to a piperazine ring substituted with a trifluoromethyl group, making it a versatile molecule for various biochemical interactions.

Preparation Methods

The synthesis of N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1-benzylpiperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions.

    Coupling with Benzamide: The intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide involves its interaction with multiple neurotransmitter receptors. It exhibits high affinity for dopamine D2 receptors, as well as serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which contributes to its potential antipsychotic effects . The compound’s ability to modulate these receptors makes it a multifunctional ligand with diverse pharmacological activities.

Comparison with Similar Compounds

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide can be compared with other compounds such as:

The uniqueness of this compound lies in its multifunctional receptor affinity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-7-4-8-18(15-17)26-11-13-27(14-12-26)19(28)9-10-25-20(29)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYVLGVSDNJCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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